1-Amino-3-fluoro-1H-pyrrole-2-carboxamide
CAS No.:
Cat. No.: VC16008816
Molecular Formula: C5H6FN3O
Molecular Weight: 143.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H6FN3O |
---|---|
Molecular Weight | 143.12 g/mol |
IUPAC Name | 1-amino-3-fluoropyrrole-2-carboxamide |
Standard InChI | InChI=1S/C5H6FN3O/c6-3-1-2-9(8)4(3)5(7)10/h1-2H,8H2,(H2,7,10) |
Standard InChI Key | NQLYPRJHMOWUJY-UHFFFAOYSA-N |
Canonical SMILES | C1=CN(C(=C1F)C(=O)N)N |
Introduction
Chemical Identity and Structural Characteristics
1-Amino-3-fluoro-1H-pyrrole-2-carboxamide (molecular formula: ) is a heterocyclic aromatic compound featuring a pyrrole core substituted with an amino group at position 1, a fluorine atom at position 3, and a carboxamide moiety at position 2 . Its molecular weight is 219.21 g/mol, with an exact mass of 219.08079011 Da . The compound’s structural uniqueness arises from its electron-withdrawing fluorine and carboxamide groups, which influence its reactivity and physicochemical properties.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 219.21 g/mol | |
XLogP3 | 2.2 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 3 | |
Rotatable Bonds | 2 |
The compound’s SMILES notation (C1=CC=C(C=C1)NC(=O)C2=C(C=CN2N)F
) and InChIKey (FOMBGYRZXGCUGT-UHFFFAOYSA-N
) provide unambiguous representations of its connectivity and stereoelectronic features .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of halogenated pyrroles, including fluoro-substituted derivatives, typically involves electrophilic substitution or directed ortho-metalation strategies. While no direct synthesis of 1-amino-3-fluoro-1H-pyrrole-2-carboxamide is documented in the literature, analogous pathways for related compounds suggest feasible approaches. For example, the PMC study outlines a method for 3-fluoro-pyrrole derivatives using Vilsmeier-Haack formylation followed by fluorination with -fluorosuccinimide (NFSI). Adapting this protocol, the carboxamide group could be introduced via coupling reactions with phenylamine under catalytic conditions .
Industrial Considerations
Scalable production requires optimization of reaction parameters (e.g., temperature, solvent selection) to maximize yield and purity. Continuous flow reactors, as highlighted in halogenated pyrrole synthesis , may enhance efficiency by minimizing side reactions. Purification via crystallization or chromatography is critical, given the compound’s potential isomerism and byproduct formation .
Applications in Scientific Research
Materials Science
Pyrrole derivatives are integral to conductive polymers and organic semiconductors. The electron-withdrawing fluorine atom in 1-amino-3-fluoro-1H-pyrrole-2-carboxamide could modulate electronic properties, making it a candidate for organic light-emitting diodes (OLEDs) or photovoltaic cells . Computational studies predict a bandgap of ~3.1 eV, suitable for optoelectronic applications .
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear protective gloves |
Serious Eye Irritation | H319 | Use eye protection |
Respiratory Irritation | H335 | Avoid inhalation of dust |
The compound’s Safety Data Sheet (SDS) mandates handling in well-ventilated areas with personal protective equipment (PPE). Decomposition products include hydrogen fluoride and nitrogen oxides, necessitating stringent exposure controls .
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